An In-Depth Technical Guide to 7-Bromo-4-Fluoro-1H-Indole: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 7-Bromo-4-Fluoro-1H-Indole: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 7-bromo-4-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical guidance for its use in a research and development setting. The structure of this document is designed to logically progress from fundamental physicochemical properties to synthetic utility and strategic applications, reflecting the workflow of a discovery scientist.
Core Molecular Profile and Physicochemical Properties
7-Bromo-4-fluoro-1H-indole is a solid, poly-substituted heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 4-position—imparts specific steric and electronic properties that are highly sought after in the design of targeted therapeutics.
Identity and Key Physical Data
A precise understanding of a compound's basic properties is the foundation of all subsequent experimental work. The key identifiers and physical characteristics of 7-bromo-4-fluoro-1H-indole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 292636-09-0 | [1][3] |
| Molecular Formula | C₈H₅BrFN | [1][4] |
| Molecular Weight | 214.03 g/mol | [1][4] |
| IUPAC Name | 7-bromo-4-fluoro-1H-indole | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥96% | [1] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 0 | [5] |
The XLogP3 value of 2.8 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and pharmacokinetic profiles.[4]
Spectroscopic Characterization: The Fingerprint of the Molecule
Spectroscopic analysis is non-negotiable for structure verification. The combination of NMR and Mass Spectrometry provides an unambiguous confirmation of the molecule's identity. While full spectra are typically provided by suppliers, understanding the expected signals is key to interpreting the data correctly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is profoundly influenced by the molecule's unique halogenation pattern. The electron-withdrawing nature of the fluorine atom and the anisotropic effects of the bromine atom create a distinct and predictable set of chemical shifts.
-
¹H NMR: The protons on the aromatic ring will exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent fluorine and bromine atoms. The N-H proton typically appears as a broad singlet downfield.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbons directly attached to the electronegative fluorine (C4) and bromine (C7) atoms will be significantly affected.[4]
-
¹⁹F NMR: A single resonance is expected, and its chemical shift provides direct confirmation of the fluorine's presence and electronic environment.[6]
Note: Researchers should always acquire their own analytical data to confirm the identity and purity of starting materials before commencing a synthetic campaign. Data is available from suppliers and public databases.[7][8]
Synthesis and Reactivity: A Chemist's Perspective
The true utility of a building block lies in its predictable reactivity. The 7-bromo-4-fluoro-1H-indole scaffold offers multiple avenues for synthetic elaboration.
Synthesis Strategies
The synthesis of substituted indoles often relies on classical methods like the Fischer, Leimgruber-Batcho, or Bartoli indole syntheses, adapted for halogenated precursors. A common conceptual approach involves the reductive cyclization of a suitably substituted nitrophenyl derivative.
Below is a conceptual workflow for a typical indole synthesis, highlighting the critical stages.
Caption: Conceptual workflow for the synthesis of a substituted indole.
This process, while robust, requires careful optimization of the reduction and cyclization step to manage potential side reactions and maximize yield.[9]
Core Reactivity: The Indole Nucleus
The indole ring system is electron-rich, making it susceptible to electrophilic attack. The position of greatest reactivity is typically the C3 position, due to its ability to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring.
Caption: Reactivity of the indole nucleus towards electrophiles.
This inherent reactivity makes reactions like Vilsmeier-Haack formylation (to produce aldehydes), Mannich reactions, and Friedel-Crafts acylations highly effective for introducing functionality at the C3 position. The presence of derivatives like 7-bromo-4-fluoro-1H-indole-3-carbaldehyde and its corresponding carboxylic acid in supplier catalogs confirms the synthetic utility of this position.[10][11]
The bromine atom at C7 provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This dual reactivity at C3 (electrophilic substitution) and C7 (cross-coupling) makes the molecule a highly versatile scaffold.
Application in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] Halogenated indoles, such as 7-bromo-4-fluoro-1H-indole, are particularly valuable as intermediates for several reasons:
-
Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.
-
Vector for Further Synthesis: The bromine atom serves as a key reaction site for building molecular complexity.[14]
-
Probing Structure-Activity Relationships (SAR): The defined positions of the halogens allow chemists to systematically probe interactions within a biological target's binding pocket.
This scaffold is a key intermediate for compounds investigated as kinase inhibitors, receptor tyrosine kinase inhibitors, and inhibitors of enzymes like tryptophan dioxygenase, which are relevant in oncology and immunology.[12][15]
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Bromo-4-Fluoro-1H-Indole
This protocol describes a representative electrophilic substitution reaction to install a formyl group at the C3 position. It is a self-validating system; successful synthesis of the known 3-carbaldehyde derivative confirms the expected reactivity.
Objective: To synthesize 7-bromo-4-fluoro-1H-indole-3-carbaldehyde.
Materials:
-
7-Bromo-4-fluoro-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Precise temperature control is crucial to prevent degradation.
-
Substrate Addition: Dissolve 7-bromo-4-fluoro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis/Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding ice-cold water, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is alkaline (pH > 8). Causality Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction components.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Work-up: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure 7-bromo-4-fluoro-1H-indole-3-carbaldehyde.
Safety: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[4]
Conclusion
7-Bromo-4-fluoro-1H-indole is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its physicochemical properties, predictable reactivity at multiple sites, and relevance to medicinally important scaffolds make it an invaluable tool for researchers. A thorough understanding of its core characteristics, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel and impactful chemical entities.
References
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PubChem. (n.d.). 7-bromo-4-fluoro-1H-indole. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link][4]
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PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link][16]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC Publishing. [Link][8]
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SpectraBase. (n.d.). 7-BROMO-4-FLUOROINDOLE. Retrieved from SpectraBase. [Link][6]
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Angene. (n.d.). 7-Bromo-4-fluoroindole: High Purity Pharmaceutical Intermediate for Synthesis. Retrieved from Angene. [Link][2]
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MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from MDPI. [Link][17]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link][12]
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Insuasty, B., et al. (2015). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 12(4), 434-456. [Link][13]
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MySkinRecipes. (n.d.). 4-Bromo-7-chloro-1H-indole. Retrieved from MySkinRecipes. [Link][14]
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